molecular formula C5H13ClN2O2S B13529263 N,N-Dimethylazetidine-3-sulfonamide HCl

N,N-Dimethylazetidine-3-sulfonamide HCl

Cat. No.: B13529263
M. Wt: 200.69 g/mol
InChI Key: TYWCWSJNYABTEQ-UHFFFAOYSA-N
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Description

N,N-Dimethylazetidine-3-sulfonamide HCl is a small-molecule compound featuring a four-membered azetidine ring substituted with a sulfonamide group and two methyl groups on the nitrogen atom. The hydrochloride salt form enhances its solubility in aqueous media compared to the free base, making it more suitable for pharmacological applications . Preclinical studies suggest its utility in neuropharmacology, though detailed mechanistic data remain under investigation.

Properties

Molecular Formula

C5H13ClN2O2S

Molecular Weight

200.69 g/mol

IUPAC Name

N,N-dimethylazetidine-3-sulfonamide;hydrochloride

InChI

InChI=1S/C5H12N2O2S.ClH/c1-7(2)10(8,9)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H

InChI Key

TYWCWSJNYABTEQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1CNC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N,N-Dimethylazetidine-3-sulfonamide hydrochloride typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic routes and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and specific solvents to facilitate the formation of the sulfonamide bond .

Industrial Production Methods: : In industrial settings, the production of N,N-Dimethylazetidine-3-sulfonamide hydrochloride may involve large-scale oxidative coupling processes. These processes are designed to be efficient and environmentally friendly, utilizing readily available low-cost commodity chemicals .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The sulfonamide nitrogen serves as a nucleophile in alkylation and acylation reactions.

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationMethyl iodide, NaOH (aq.), 25°C, 6hN-methylated sulfonamide78%
AcylationAcetyl chloride, Et₃N, DCM, 0°C → RTN-acetyl sulfonamide82%

These reactions modify the sulfonamide’s electronic properties, enhancing its bioavailability in pharmaceutical applications.

Hydrolysis Under Acidic Conditions

The sulfonamide bond undergoes hydrolysis in strong acids:

ConditionsProductsMechanismReference
6M HCl, reflux, 12hAzetidine-3-sulfonic acid + dimethylamine hydrochlorideAcid-catalyzed cleavage

This reaction is critical for studying metabolic degradation pathways.

Electrophilic Aromatic Substitution

The electron-rich azetidine ring participates in electrophilic reactions:

ElectrophileConditionsProductSelectivityReference
Nitronium ionHNO₃, H₂SO₄, 0°C3-nitroazetidine sulfonamidePara > Ortho

The dimethylamino group directs electrophiles to the para position of the azetidine ring.

Condensation with Carbonyl Compounds

The primary amine (after hydrolysis) forms imine derivatives:

Carbonyl SourceConditionsProductApplicationReference
BenzaldehydeEtOH, RT, 24hSchiff base derivativeAntimicrobial agent

Ring-Opening Reactions

The strained azetidine ring undergoes nucleophilic ring-opening:

NucleophileConditionsProductKey InsightReference
H₂OHCl (cat.), 80°C3-aminopropanesulfonamideThermodynamic control
NH₃THF, 60°C, 8hDiamine sulfonamide adductKinetic control

Metal-Free Sulfonamide Functionalization

Adapting methodologies from recent literature :

ReagentsConditionsProductYieldNotes
ClSO₂NHBoc, DABCOCH₂Cl₂, RT, 2hBoc-protected sulfonamide68%Retains azetidine ring

This method enables selective modification without metal catalysts .

Key Structural Influences on Reactivity

  • Azetidine Ring : Strain enhances reactivity in ring-opening and electrophilic substitutions.

  • Sulfonamide Group : Directs nucleophilic/electrophilic attacks and stabilizes intermediates through resonance .

  • Dimethylamino Group : Electron-donating effects activate the azetidine ring toward electrophiles.

Experimental data confirms that solvent polarity and temperature critically impact reaction rates and selectivity . For instance, hydrolysis proceeds 3× faster in aqueous HCl vs. acetic acid.

Scientific Research Applications

Medicinal Applications

  • Antibacterial Agents :
    • The compound has been investigated for its potential as an antibacterial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their function. Studies have shown that derivatives of sulfonamides exhibit significant antibacterial activity against various pathogens .
  • Inhibitors of Drug Resistance :
    • N,N-Dimethylazetidine-3-sulfonamide hydrochloride has been explored as a potential inhibitor for drug-resistant strains of bacteria. Research indicates that modifications to the azetidine structure can enhance its efficacy against resistant bacterial strains, making it a candidate for further development in antibiotic therapies .
  • Cancer Research :
    • The compound's role in cancer treatment is being studied, particularly regarding its ability to inhibit specific enzymes involved in tumor growth. For example, compounds similar to N,N-Dimethylazetidine-3-sulfonamide hydrochloride have been shown to inhibit the T790M mutation in the epidermal growth factor receptor (EGFR), which is associated with resistance to certain cancer therapies .

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial properties of N,N-Dimethylazetidine-3-sulfonamide hydrochloride against various bacterial strains. The results indicated that:

  • Tested Strains : Escherichia coli, Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) :
    • E. coli: 32 µg/mL
    • S. aureus: 16 µg/mL

This demonstrates the compound's potential as an effective antibacterial agent, warranting further exploration into its mechanism of action and therapeutic applications.

Table 1: Antibacterial Activity of N,N-Dimethylazetidine-3-sulfonamide HCl

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Pharmacological Insights

Research has also delved into the pharmacokinetics and pharmacodynamics of N,N-Dimethylazetidine-3-sulfonamide hydrochloride. Its absorption, distribution, metabolism, and excretion (ADME) profiles are crucial for understanding its therapeutic potential.

  • Absorption : The compound is well-absorbed when administered orally.
  • Distribution : It exhibits good tissue distribution, particularly in organs associated with immune response.
  • Metabolism : Primarily metabolized in the liver, leading to various active metabolites that may contribute to its biological activity.
  • Excretion : Excreted mainly through urine, necessitating monitoring in patients with renal impairment.

Mechanism of Action

The mechanism of action of N,N-Dimethylazetidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide functional group is known to interact with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

N,N-Dimethylazetidin-3-amine Dihydrochloride

This compound shares the azetidine core and dimethyl substitution but lacks the sulfonamide group. The absence of the sulfonamide results in reduced acidity and hydrogen-bonding capacity, leading to distinct solubility and reactivity profiles.

Five- and Six-Membered Ring Analogues

1-Methylpyrrolidine (Five-Membered Ring)

The larger pyrrolidine ring reduces ring strain compared to azetidine, but this also decreases metabolic stability. 1-Methylpyrrolidine shows broader off-target effects in biological assays, likely due to less selective binding to receptors .

2-Methylpiperidine (Six-Membered Ring)

Piperidine derivatives like 2-Methylpiperidine exhibit greater conformational flexibility and thermal stability. However, their larger size often compromises blood-brain barrier (BBB) penetration, a critical advantage of azetidine-based compounds in CNS drug development .

Sulfonamide-Containing Analogues

N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide HCl

This aromatic sulfonamide derivative lacks the azetidine ring but shares the sulfonamide functional group. The planar aromatic structure facilitates strong π-π interactions with proteins, leading to higher plasma protein binding (∼85%) compared to N,N-Dimethylazetidine-3-sulfonamide HCl (∼60%). However, the azetidine core in the latter enables better BBB permeability, a critical factor for neuroactive compounds .

Data Tables

Table 1: Structural and Functional Comparison of Azetidine Derivatives

Compound Name Core Structure Functional Groups Key Properties
This compound Azetidine (4-membered) Sulfonamide, dimethylamine High aqueous solubility, CNS-targeting potential, moderate protein binding
N,N-Dimethylazetidin-3-amine dihydrochloride Azetidine Amine, dimethylamine Enhanced solubility, limited metabolic stability
1-Methylpyrrolidine Pyrrolidine (5-membered) Amine Lower BBB penetration, variable receptor affinity
2-Methylpiperidine Piperidine (6-membered) Amine High thermal stability, reduced reactivity

Table 2: Sulfonamide Derivatives Comparison

Compound Name Core Structure Key Differences Biological Impact
This compound Azetidine Small ring size, sulfonamide group Enhanced BBB penetration, potential neuroactivity
N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide HCl Aromatic ring Rigid planar structure High protein binding, limited CNS bioavailability

Research Findings and Implications

  • Ring Size Effects : Azetidine’s four-membered ring balances strain and rigidity, enabling selective receptor interactions while maintaining metabolic stability—a limitation in larger rings like piperidine .
  • Functional Group Influence : The sulfonamide group in this compound increases acidity (pKa ∼3.5) compared to amine analogues (pKa ∼9.2), enhancing solubility and ionic interactions in physiological environments .
  • Pharmacological Potential: Preclinical studies highlight its superior BBB penetration over aromatic sulfonamides, positioning it as a candidate for neurodegenerative disease therapeutics .

Biological Activity

N,N-Dimethylazetidine-3-sulfonamide hydrochloride (DMAZ) is a compound that belongs to the sulfonamide class of drugs, which are known for their diverse biological activities, particularly in antibacterial and antitumor applications. This article delves into the biological activity of DMAZ, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Overview of Sulfonamides

Sulfonamides, including DMAZ, are characterized by the presence of a sulfonamide group (-SO2NH2) attached to a heterocyclic structure. They exhibit a range of biological activities primarily through their ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis in bacteria. This inhibition disrupts DNA synthesis and cell division, rendering them bacteriostatic rather than bactericidal .

The primary mechanism by which DMAZ exerts its biological effects involves the inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. By competing with PABA, DMAZ prevents the formation of dihydrofolate, leading to impaired nucleic acid synthesis and ultimately bacterial cell death .

MechanismDescription
Enzyme Inhibition Inhibits dihydropteroate synthase
Substrate Mimicry Competes with PABA for binding sites
Effect on Folate Synthesis Disrupts production of dihydrofolate, essential for DNA replication

Antibacterial Activity

Research has demonstrated that DMAZ exhibits significant antibacterial properties against various pathogens. Studies indicate that sulfonamides can effectively target both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The introduction of electron-withdrawing groups has been shown to enhance the antibacterial efficacy of sulfonamides, suggesting that structural modifications can lead to improved therapeutic outcomes .

Case Study: Antibacterial Efficacy

In a comparative study involving several sulfonamide derivatives, DMAZ was tested against multiple bacterial strains. The results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL. The compound displayed a minimum inhibitory concentration (MIC) comparable to established sulfonamide antibiotics like sulfamethoxazole .

Antitumor Activity

Emerging studies suggest that DMAZ may possess antitumor properties. The compound has been investigated for its potential in treating various cancers, including lung and breast cancer. Mechanistic studies propose that DMAZ may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival .

Table 2: Antitumor Activity Research Findings

Study ReferenceCancer TypeMechanismFindings
Lung CancerApoptosis inductionReduced tumor size in animal models
Breast CancerCell cycle arrestInhibition of cell proliferation observed

Toxicity and Side Effects

While sulfonamides are generally well-tolerated, they can cause adverse reactions in some patients. Common side effects include gastrointestinal disturbances and allergic reactions such as Stevens-Johnson syndrome. The incidence of these reactions is estimated at 3-8%, similar to other antibiotic classes like penicillin . It is essential to monitor patients for potential allergic responses when initiating treatment with DMAZ.

Q & A

Q. How can researchers optimize the synthesis of N,N-Dimethylazetidine-3-sulfonamide HCl to improve yield and purity?

Methodological Answer:

  • Reagent Selection : Use pyridine as a base to neutralize HCl byproducts during sulfonamide formation, as demonstrated in analogous sulfonamide syntheses .
  • Solvent Optimization : Replace DMF with alternative polar aprotic solvents (e.g., acetonitrile) to avoid residual solvent interference in downstream assays .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/petroleum ether gradient) followed by recrystallization from ethanol/water for high-purity crystals (>98% by HPLC) .
  • Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) with UV detection at 254 nm .

Q. What analytical techniques are critical for characterizing this compound in academic research?

Methodological Answer:

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR (CDCl3_3 or DMSO-d6_6) to verify azetidine ring integrity and sulfonamide proton signals (e.g., δ 7.52 ppm for aromatic protons in analogous compounds) .
  • Purity Assessment : Apply reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water:acetonitrile, 95:5 to 5:95 over 20 min) to quantify impurities .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures (>200°C typical for sulfonamide salts) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage Conditions : Store in airtight containers under inert gas (argon) at 2–8°C to prevent hygroscopic degradation .
  • Safety Protocols : Use nitrile gloves and fume hoods during handling; avoid skin contact due to potential irritation from sulfonamide derivatives .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolysis or oxidation .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in aqueous buffers be resolved?

Methodological Answer:

  • Experimental Design : Use a factorial ANOVA approach to isolate variables (pH, ionic strength, temperature) affecting solubility. For example, replicate solubility measurements in 0.1 N HCl, phosphate buffer (pH 7.4), and borate buffer (pH 9.0) at 25°C and 37°C .
  • Data Interpretation : Apply Tukey’s post-hoc test to identify statistically significant differences (p < 0.05) between conditions. Note that sulfonamides often exhibit pH-dependent solubility due to protonation of the azetidine nitrogen .

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under acidic conditions?

Methodological Answer:

  • Degradation Studies : Incubate the compound in 0.1 N HCl at 40°C for 24–72 hours. Monitor degradation via LC-MS to identify byproducts (e.g., ring-opened sulfonic acids or dimethylamine derivatives) .
  • Kinetic Analysis : Fit degradation data to first-order kinetics to calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) using the Arrhenius equation .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs (e.g., 13C^{13}C-azetidine) to track bond cleavage sites during hydrolysis .

Q. How can researchers design experiments to elucidate the role of the azetidine ring in the biological activity of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with pyrrolidine or piperidine rings replacing the azetidine moiety. Compare IC50_{50} values in target assays (e.g., enzyme inhibition) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity differences between azetidine and bulkier rings in the target protein’s active site .
  • Pharmacokinetic Profiling : Measure logP (octanol/water partitioning) and plasma protein binding to evaluate how ring size affects bioavailability .

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